molecular formula C6H12ClNO B2771925 Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride CAS No. 2355191-38-5

Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride

Cat. No.: B2771925
CAS No.: 2355191-38-5
M. Wt: 149.62
InChI Key: BOTJOIYABJNMEW-FMCRUOTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .

Scientific Research Applications

Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and hydroxyl functional groups.

Biological Activity

Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications, supported by empirical data from various studies.

Chemical Structure and Properties

This compound features a unique bicyclic framework with a nitrogen atom and a hydroxyl group, contributing to its reactivity and biological activity. The compound's molecular formula is C7H12ClNC_7H_{12}ClN with a molecular weight of approximately 161.63 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. It acts as a ligand, modulating the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for various neurological functions. This interaction suggests potential applications in treating respiratory diseases and neurological disorders.

Biological Activity

Research indicates several key biological activities associated with this compound:

Anticholinergic Activity:
The compound exhibits significant binding affinity for nicotinic acetylcholine receptors, making it a candidate for therapeutic interventions in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Cytotoxic Effects:
Studies have demonstrated that this compound may influence cell cycle dynamics in cancer cells, leading to cytostatic effects. Specifically, it has been shown to arrest the cell cycle at the G0/G1 phase in transformed 3T3-SV40 cells, indicating its potential as an antitumor agent .

Neuroprotective Potential:
Given its interaction with nAChRs, there is emerging evidence suggesting that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticholinergicHigh binding affinity for α4β2 nAChRs
CytotoxicityInduces cell cycle arrest in cancer cells
NeuroprotectionPotential protective effects on neuronal cells

Recent Research Insights

  • Anticholinergic Effects: A study highlighted the compound's superior potency compared to established anticholinergic drugs like ipratropium bromide, suggesting its utility in respiratory therapies .
  • Cancer Cell Dynamics: Research indicated that treatment with this compound significantly reduced the number of cells transitioning into the S-phase of the cell cycle, demonstrating strong cytostatic effects comparable to cisplatin .
  • Neuroprotective Studies: Investigations into the neuroprotective capabilities revealed that this compound may mitigate neurodegeneration by enhancing nAChR signaling pathways .

Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCBRIDOEJTPIU-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.